molecular formula C13H16O3S B8392791 1-Hexynyl 4-methylbenzenesulfonate

1-Hexynyl 4-methylbenzenesulfonate

Cat. No.: B8392791
M. Wt: 252.33 g/mol
InChI Key: RPMSXRZMXPLKKV-UHFFFAOYSA-N
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Description

1-Hexynyl 4-methylbenzenesulfonate (CAS 6165-76-0) is an organosulfonate ester of interest in synthetic organic chemistry and medicinal research. With the molecular formula C 10 H 10 O 3 S and a molecular weight of 210.25 g/mol , it serves as a versatile alkylating agent and a key synthetic intermediate. The compound's structure features a propargylic alcohol core derivatized with a 4-methylbenzenesulfonate (tosylate) group, making it a valuable precursor in nucleophilic substitution reactions (S N 2) where the tosylate acts as an excellent leaving group . Researchers utilize this compound to introduce a terminal alkyne-functionalized chain into target molecules, a functionality that is pivotal in click chemistry applications, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing complex molecular architectures . Its structural features also make it a relevant intermediate in the synthesis of potential therapeutic agents, paralleling the use of other benzenesulfonate esters in developing compounds for investigating antiprotozoal and aldose reductase inhibitory activities . The compound is offered in high purity (≥98.0%) to ensure consistent and reliable research outcomes. It is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the relevant material safety data sheet (MSDS) and handle the compound appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

hex-1-ynyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H16O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-5H2,1-2H3

InChI Key

RPMSXRZMXPLKKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC#COS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights key structural analogs of ethylenediamine, emphasizing substituent effects on chemical behavior, applications, and performance.

N-(1-naphthyl)ethylenediamine

  • Structure: A naphthyl group replaces one amino hydrogen.
  • Applications : Used in histochemistry for indole detection via nitrosation reactions. The nitrous acid/naphthyl ethylenediamine system forms colored products with indoles like tryptophan .
  • Key Properties : Reactivity hinges on the aromatic naphthyl group, which stabilizes reaction intermediates. Unlike N(3-pyrazolylmethyl)ethylenediamine, the naphthyl group prioritizes electron-rich aromatic interactions over metal coordination.

N,N′-bis(salicylidene)ethylenediamine (Salen Derivatives)

  • Structure : Ethylenediamine bridges two salicylaldehyde-derived Schiff bases.
  • Applications : Metal-salen complexes (e.g., Cr-salen, Mn-salen) exhibit anti-cancer activity. Cr-salen shows efficacy comparable to cisplatin in prostate cancer cells but varies in other cell lines .
  • Key Properties: The salen ligand’s planar structure and oxygen donor atoms enable strong metal coordination. In contrast, N(3-pyrazolylmethyl)ethylenediamine’s pyrazole group may favor different metal-binding geometries (e.g., with transition metals like Cu or Fe).

Hydroxyethyl Ethylenediamine

  • Structure: Hydroxyethyl groups replace two amino hydrogens.
  • Applications: Epoxy resin curing agent and surfactant due to dual amino/hydroxyl functionality .
  • Key Properties : The hydroxyl group enhances hydrophilicity and enables esterification or condensation reactions, unlike the hydrophobic pyrazolylmethyl group in N(3-pyrazolylmethyl)ethylenediamine.

Ethylenediamine Phosphate

  • Structure : Ethylenediamine salt with phosphoric acid.
  • Applications : Flame retardant additive.
  • Key Properties : Classified as acutely toxic and corrosive, with harmonized hazard codes (H302, H314) . The ionic nature contrasts with the covalent pyrazolylmethyl substitution in N(3-pyrazolylmethyl)ethylenediamine, which likely alters solubility and toxicity.

Data Table: Comparative Analysis of Ethylenediamine Derivatives

Compound Substituent Key Applications Notable Properties
N(3-pyrazolylmethyl)ethylenediamine 3-pyrazolylmethyl (Theoretical: Metal chelation) Potential for stable metal complexes; pyrazole enhances π-backbonding capacity.
N-(1-naphthyl)ethylenediamine 1-naphthyl Histochemical staining Aromatic reactivity for indole detection
Cr-salen Salicylidene Anti-cancer agents Cr-complex shows cell-specific apoptosis
Hydroxyethyl ethylenediamine Hydroxyethyl Epoxy curing, surfactants Bifunctional reactivity (amine + hydroxyl)
Ethylenediamine phosphate Phosphate salt Flame retardant High thermal stability (melting point: 325°C) but acute toxicity

Research Findings and Trends

  • Coordination Chemistry : Pyrazole-containing ligands often exhibit stronger metal-binding than aliphatic amines due to their π-acceptor properties. N(3-pyrazolylmethyl)ethylenediamine could outperform ethylenediamine in forming stable Cu or Fe complexes, analogous to salen derivatives’ efficacy with Cr .
  • N(3-pyrazolylmethyl)ethylenediamine may synergize these traits but requires toxicity profiling, as ethylenediamine itself is a skin sensitizer .
  • Thermal Stability : Ethylenediamine derivatives with aromatic substituents (e.g., naphthyl, pyrazolyl) likely have higher decomposition temperatures than aliphatic variants like hydroxyethyl ethylenediamine, aligning with ethylenediamine phosphate’s stability up to 230°C .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Deprotonation : A base, such as pyridine or triethylamine, abstracts the hydroxyl proton from 1-hexynol, generating a nucleophilic alkoxide ion.

  • Nucleophilic Attack : The alkoxide ion attacks the electrophilic sulfur atom in tosyl chloride, displacing chloride and forming the ester bond.

The stoichiometric ratio of 1-hexynol to tosyl chloride is typically 1:1.1 to ensure complete conversion of the alcohol. Excess tosyl chloride is avoided to minimize side products like disulfonates.

Solvent Systems and Temperature Control

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to their ability to stabilize ionic intermediates and accelerate reaction rates. For example, reactions in DMSO at 20°C achieve completion within 4–6 hours, whereas less polar solvents like tetrahydrofuran (THF) require heating to 60°C for similar efficiency. Hydroxylic solvents (e.g., water, methanol) are strictly avoided, as they hydrolyze tosyl chloride prematurely.

Advanced Catalytic and Optimization Strategies

Catalytic Enhancements

The inclusion of molecular sieves (e.g., 5Å) or desiccants like anhydrous sodium sulfate ensures anhydrous conditions, critical for preventing hydrolysis of tosyl chloride. In industrial settings, continuous flow reactors equipped with in-line drying agents improve yield consistency by maintaining low moisture levels.

Base Selection and Impact on Yield

Bases play a dual role: neutralizing HCl byproducts and facilitating alkoxide formation. Comparative studies reveal that sterically hindered bases (e.g., 2,6-lutidine) reduce side reactions compared to pyridine, albeit at higher cost. The table below summarizes yield variations with different bases:

BaseSolventTemperature (°C)Yield (%)Purity (%)
PyridineDMSO207895
TriethylamineTHF606592
2,6-LutidineDMSO208598

Data adapted from conditions described in patent CN104945288A and WO1994012457A1.

Purification and Isolation Techniques

Workup Procedures

Post-reaction workup involves sequential washes to remove residual acid, base, and inorganic salts:

  • Acidic Wash : Dilute HCl (0.5 M) neutralizes excess base.

  • Basic Wash : Sodium hydroxide (0.5 M) removes unreacted tosyl chloride.

  • Saline Wash : Saturated NaCl solution reduces emulsion formation during extraction.

Solvent Recovery and Crystallization

Dichloromethane, commonly used as the extraction solvent, is recovered via rotary evaporation. The crude product is then recrystallized from a hexane-ethyl acetate mixture (9:1 v/v), yielding white crystals with >99% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:

  • Residence Time : 30–60 minutes.

  • Pressure : 1–2 bar to maintain solvent volatility.

  • Catalyst Recycling : Molecular sieves are regenerated via thermal desorption at 250°C.

Comparative Analysis with Analogous Sulfonate Esters

Reactivity of Alkynyl vs. Alkyl Sulfonates

The electron-withdrawing alkynyl group in 1-hexynyl 4-methylbenzenesulfonate increases its susceptibility to nucleophilic substitution compared to alkyl analogs like dodecyl tosylate. This property makes it advantageous in Suzuki-Miyaura couplings, where faster oxidative addition is observed.

Thermal Stability

Differential scanning calorimetry (DSC) reveals that 1-hexynyl 4-methylbenzenesulfonate decomposes at 185°C, whereas methyl tosylate remains stable up to 210°C. This lower thermal stability necessitates cautious handling during high-temperature reactions .

Q & A

Q. Basic Research Focus

  • Spectroscopy : NMR (¹H/¹³C) is critical for confirming the structure, particularly the alkynyl proton (δ ~2.5 ppm) and sulfonate group integration. IR spectroscopy can validate the S=O stretching vibrations (~1350 cm⁻¹ and 1170 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry, hydrogen-bonding networks (e.g., N–H⋯O interactions in related sulfonates), and packing motifs. Refinement parameters (e.g., R-factor < 0.06) ensure accuracy .

How can researchers address discrepancies in reported reaction mechanisms involving sulfonate esters?

Advanced Research Focus
Contradictions in reaction pathways (e.g., competing substitution vs. elimination) can be resolved using computational methods like density functional theory (DFT). For example, DFT calculations on transition states and intermediates (e.g., syn vs. anti attack pathways in sulfonate systems) clarify energetically favorable mechanisms . Experimental validation through kinetic isotope effects (KIEs) or isotopic labeling further distinguishes competing pathways.

What strategies are recommended for detecting and quantifying genotoxic sulfonate ester impurities in pharmaceutical intermediates?

Q. Advanced Research Focus

  • Analytical Methods : Use reverse-phase LC-MS with columns like Rxi-5Sil MS to separate sulfonate esters. Spike recovery experiments validate sensitivity (detection limits < 1 ppm) .
  • Risk Mitigation : Monitor protic solvents (e.g., ethanol) during synthesis to prevent transesterification. Implement QbD (Quality by Design) principles to control impurity formation .

How do structural modifications to the sulfonate group impact the compound’s biological activity or material properties?

Q. Advanced Research Focus

  • Biological Activity : Substituents on the benzene ring (e.g., chloro or ethoxy groups) modulate interactions with enzymes or receptors. For example, bulky substituents may hinder binding to hydrophobic pockets, reducing anticancer activity .
  • Material Properties : Alkynyl groups enhance thermal stability, while sulfonate anions influence dielectric behavior (e.g., temperature-independent permittivity in crystalline phases) .

What are the key considerations in designing catalytic systems for sulfonate ester reactions?

Q. Basic Research Focus

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) or organocatalysts (e.g., DMAP) accelerate sulfonation. Avoid protic catalysts to prevent ester hydrolysis .
  • Solvent Effects : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates. Microwave-assisted synthesis can reduce reaction time while maintaining yield .

How can computational chemistry aid in predicting the reactivity and stability of 1-Hexynyl 4-methylbenzenesulfonate derivatives?

Q. Advanced Research Focus

  • Reactivity Prediction : Molecular docking studies assess binding affinity to biological targets (e.g., kinases). QSPR models correlate sulfonate substituents with logP or solubility .
  • Stability Analysis : Ab initio calculations (e.g., Gibbs free energy of hydrolysis) predict degradation pathways under varying pH and temperature conditions .

What safety protocols are essential when handling sulfonate esters in laboratory settings?

Q. Basic Research Focus

  • Genotoxicity Management : Use closed systems and PPE to minimize exposure. Regularly test intermediates for sulfonate ester impurities via LC-MS .
  • Waste Disposal : Neutralize sulfonate esters with alkaline solutions before disposal to prevent environmental release .

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